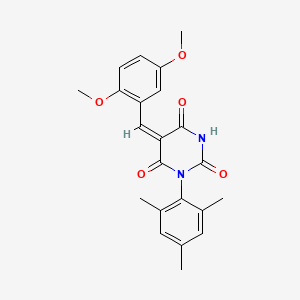
(5E)-5-(2,5-dimethoxybenzylidene)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound belonging to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes a mesityl group and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 2,4,6(1H,3H,5H)-pyrimidinetrione with aromatic aldehydes. The reaction is carried out in refluxing isobutanol (i-BuOH) for 40 minutes, yielding high product yields of up to 98-99% . The use of environmentally benign solvents and high-yield reactions aligns with green chemistry principles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
類似化合物との比較
Similar Compounds
- **5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-(2,5-DIMETHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of 5-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-MESITYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its mesityl group, which imparts distinct chemical properties and reactivity compared to similar compounds
特性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H22N2O5/c1-12-8-13(2)19(14(3)9-12)24-21(26)17(20(25)23-22(24)27)11-15-10-16(28-4)6-7-18(15)29-5/h6-11H,1-5H3,(H,23,25,27)/b17-11+ |
InChIキー |
YQCFWMAOHYMBJP-GZTJUZNOSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/C(=O)NC2=O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11080527.png)
![4-(4-methoxyphenyl)-N-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11080537.png)
![3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B11080538.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B11080544.png)
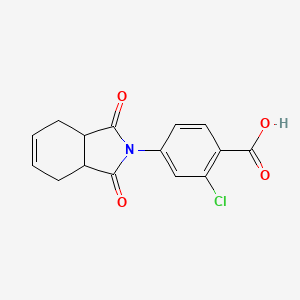
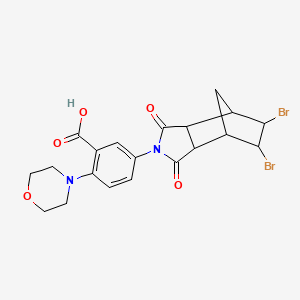
![6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11080554.png)
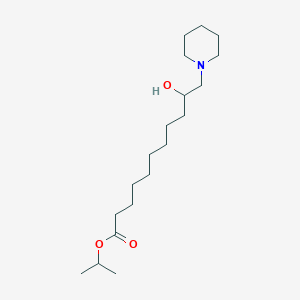
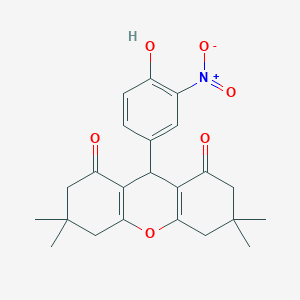
![6-Amino-4-(5-nitrothiophen-2-yl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11080570.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate](/img/structure/B11080575.png)
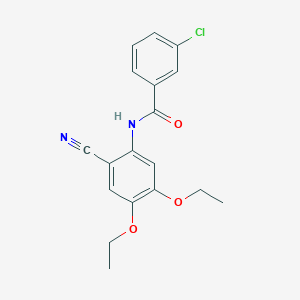
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11080600.png)

